molecular formula C8H10N2O2 B15279174 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanal

3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanal

Cat. No.: B15279174
M. Wt: 166.18 g/mol
InChI Key: JFYXSSDUUYHYEK-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanal is an organic compound that features a pyrazole ring substituted with two methyl groups and an oxopropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanal typically involves the condensation of 1,3-dimethylpyrazole with an appropriate aldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanal has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid: Contains a similar pyrazole ring but with different substituents.

    (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Another pyrazole derivative with distinct functional groups.

Uniqueness

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-3-oxopropanal

InChI

InChI=1S/C8H10N2O2/c1-6-7(5-10(2)9-6)8(12)3-4-11/h4-5H,3H2,1-2H3

InChI Key

JFYXSSDUUYHYEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)CC=O)C

Origin of Product

United States

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